molecular formula C6H11F2NO2 B13549577 Ethyl 4-amino-2,2-difluorobutanoate

Ethyl 4-amino-2,2-difluorobutanoate

Cat. No.: B13549577
M. Wt: 167.15 g/mol
InChI Key: RTWAVRXFMOXWMQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,2-difluorobutanoate is an organic compound with the molecular formula C6H11F2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2,2-difluorobutanoate typically involves the reaction of ethyl 4-chloro-2,2-difluorobutanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,2-difluorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to yield amine derivatives.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution: Products include various substituted butanoates.

    Oxidation: Products include oxo derivatives such as ketones or aldehydes.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Ethyl 4-amino-2,2-difluorobutanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2,2-difluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-amino-2,2-difluorobutanoate can be compared with similar compounds such as:

    Ethyl 4-amino-2,2-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and stability.

    Ethyl 4-amino-2,2-dibromobutanoate: Bromine atoms instead of fluorine, affecting the compound’s physical and chemical properties.

    Ethyl 4-amino-2,2-difluoropentanoate: An additional carbon in the chain, altering its biological activity and applications.

This compound is unique due to the presence of fluorine atoms, which impart distinct properties such as increased metabolic stability and enhanced binding affinity in biological systems.

Properties

IUPAC Name

ethyl 4-amino-2,2-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2/c1-2-11-5(10)6(7,8)3-4-9/h2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWAVRXFMOXWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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